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Compound of Interest

Compound Name:
6-(Trifluoromethyl)pyridine-2-

carbonyl chloride

Cat. No.: B1387844 Get Quote

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride for

Advanced Chemical Synthesis

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development engaged in the use of 6-(Trifluoromethyl)pyridine-2-
carbonyl chloride. It moves beyond a simple cataloging of properties to provide field-proven

insights into its application, reactivity, and handling, ensuring both scientific integrity and

operational safety.

Strategic Overview: The Value Proposition of a
Fluorinated Heterocyclic Building Block
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a highly valued reagent in modern

medicinal and agrochemical chemistry. Its utility stems from the unique combination of a

pyridine ring, a reactive acyl chloride, and a trifluoromethyl (-CF₃) group. The pyridine scaffold

is a prevalent motif in bioactive molecules, while the acyl chloride provides a robust chemical

handle for constructing amide and ester linkages.

The strategic incorporation of the -CF₃ group is the key differentiator. This moiety is prized in

drug design for its ability to significantly modulate a molecule's physicochemical properties.[1] It
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can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity

to improve membrane permeability, and alter electronic properties to improve target binding

affinity.[1][2] Consequently, 6-(Trifluoromethyl)pyridine-2-carbonyl chloride serves as a

critical building block for introducing this high-value pharmacophore into new chemical entities.

[3][4][5]

Core Physicochemical & Safety Data
A precise understanding of a reagent's properties is fundamental to its successful and safe

application. The data below has been consolidated from supplier technical data sheets.[6][7][8]

Table 1: Physicochemical Properties
Property Value Source

CAS Number 1099597-77-9 [6][7]

Molecular Formula C₇H₃ClF₃NO [6][8]

Molecular Weight 209.55 g/mol [6][7]

Appearance Liquid [6][7]

Density 1.450 g/mL at 25 °C [6][7]

Refractive Index n20/D 1.473 [6][7]

Boiling Point 203.7 ± 40.0 °C (Predicted) [7]

Storage Temperature -20°C, under inert gas [6][7][9]

Table 2: GHS Hazard & Safety Information
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Category Information Source

Pictogram GHS05 (Corrosion) [6]

Signal Word Danger [6]

Hazard Statement
H314: Causes severe skin

burns and eye damage.
[6]

Precautionary Codes
P280, P305 + P351 + P338,

P310
[6]

Storage Class
8A - Combustible corrosive

hazardous materials
[6]

Handling Notes

Highly moisture-sensitive.

Reacts violently with water.

Handle under inert atmosphere

(e.g., Argon, Nitrogen). Use in

a chemical fume hood.

Synthesis, Reactivity, and Mechanistic
Considerations
General Synthesis Pathway
While multiple routes to trifluoromethylpyridines exist, 6-(Trifluoromethyl)pyridine-2-carbonyl
chloride is most reliably prepared from its corresponding carboxylic acid, 6-

(trifluoromethyl)picolinic acid. The conversion of a carboxylic acid to an acyl chloride is a

standard transformation in organic synthesis, typically achieved using a chlorinating agent such

as thionyl chloride (SOCl₂) or oxalyl chloride. The use of oxalyl chloride with a catalytic amount

of dimethylformamide (DMF) is often preferred for its clean reaction profile, as the byproducts

(CO₂, CO, HCl) are gaseous.

6-(Trifluoromethyl)picolinic Acid SOCl₂ or
(COCl)₂ / cat. DMF

 Chlorinating
 Agent 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

 Acyl Chloride
 Formation Gaseous Byproducts

(SO₂/HCl or CO₂/CO/HCl)
 Release
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Click to download full resolution via product page

General synthesis of the title reagent from its carboxylic acid precursor.

Core Reactivity: The Acylation Engine
The primary utility of this reagent is as a potent acylating agent.[10] The carbonyl carbon is

highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom

and the trifluoromethyl-substituted pyridine ring. It readily reacts with a wide range of

nucleophiles under anhydrous conditions.

With Amines: Forms highly stable amide bonds. This is the most common application in drug

discovery for linking molecular fragments.

With Alcohols/Phenols: Forms ester bonds.

With Water: Rapidly hydrolyzes back to the parent carboxylic acid, releasing hydrochloric

acid. This is why stringent anhydrous handling conditions are mandatory.

The reaction with a primary or secondary amine is typically performed in the presence of a non-

nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The

base serves a critical, self-validating role: it neutralizes the HCl byproduct generated during the

reaction. Without the base, the HCl would protonate the starting amine, rendering it non-

nucleophilic and halting the reaction.
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Reactants

Products
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Typical acylation workflow to form a stable amide product.

Field Applications in Drug Discovery &
Agrochemicals
The 6-(trifluoromethyl)pyridine moiety is a privileged scaffold found in numerous advanced

chemical entities.

Pharmaceuticals: Derivatives are investigated as potent and selective modulators of

biological targets. For example, compounds bearing this group have been designed as

RORγt inverse agonists, which are a promising therapeutic target for treating autoimmune

diseases like psoriasis and rheumatoid arthritis.[11] The trifluoromethyl group often plays a

direct role in binding to hydrophobic pockets within the target protein, as seen in the

development of HIV protease inhibitors and IDH2 inhibitors for leukemia.[4][12]

Agrochemicals: This chemical scaffold is integral to modern pesticides.[5] The insecticide

Sulfoxaflor, for instance, is based on a 6-(trifluoromethyl)pyridine structure and is

synthesized using a related building-block strategy.[5] The -CF₃ group contributes to the

molecule's efficacy and stability in the target pest.
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Self-Validating Experimental Protocol: Amide
Coupling
This protocol describes a generalized, yet robust, procedure for the acylation of a primary

amine. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide.

Materials:

6-(Trifluoromethyl)pyridine-2-carbonyl chloride (1.0 eq)

Benzylamine (1.0 eq)

Triethylamine (TEA) (1.2 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

Reactor Preparation (Causality: Ensure Anhydrous Conditions): A round-bottom flask is

flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This removes

adsorbed water from the glassware, which would otherwise quench the highly reactive acyl

chloride.

Reagent Dissolution: The benzylamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in

anhydrous DCM and stirred under the inert atmosphere. The solution is cooled to 0 °C in an

ice bath. Causality: Cooling moderates the initial exothermic reaction upon addition of the

acyl chloride, preventing side reactions.
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Acyl Chloride Addition: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride (1.0 eq), dissolved

in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution over

10-15 minutes. Causality: Slow, dropwise addition maintains temperature control and

prevents localized concentration spikes, leading to a cleaner reaction.

Reaction Progression: The reaction is allowed to slowly warm to room temperature and

stirred for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the

starting amine is consumed. Causality: The formation of a white precipitate (triethylamine

hydrochloride) is a visual indicator that the reaction is proceeding as the HCl byproduct is

being neutralized.

Aqueous Workup (Causality: Quench & Purify): The reaction is quenched by adding water.

The mixture is transferred to a separatory funnel and washed sequentially with saturated

NaHCO₃ solution (to remove any remaining HCl or unreacted acid), and then with brine (to

reduce the solubility of organic material in the aqueous phase).

Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by column chromatography or

recrystallization to yield the final amide product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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